2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate is a heterocyclic organic compound with the molecular formula C16H8Cl2N2O4S and a molecular weight of 395.216720 g/mol . It is known for its unique structure, which includes a diazo group and a sulfonate group, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate typically involves the reaction of 2,4-dichlorophenol with 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the diazo group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, making the compound useful in studying enzyme functions and as a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate: Similar structure but with a chloroethyl group instead of a dichlorophenyl group.
tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate: Contains a tert-butyl group instead of a dichlorophenyl group.
Uniqueness
2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate is unique due to its dichlorophenyl group, which enhances its reactivity and specificity in various chemical reactions. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
94202-18-3 |
---|---|
Molekularformel |
C16H8Cl2N2O4S |
Molekulargewicht |
395.2 g/mol |
IUPAC-Name |
2-diazonio-5-(2,4-dichlorophenoxy)sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C16H8Cl2N2O4S/c17-9-4-7-14(12(18)8-9)24-25(22,23)15-3-1-2-11-10(15)5-6-13(20-19)16(11)21/h1-8H |
InChI-Schlüssel |
UFWLHIBOVCUXFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.